molecular formula C12H17Cl2N5O B1404716 [1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride CAS No. 1239842-05-7

[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride

Cat. No. B1404716
M. Wt: 318.2 g/mol
InChI Key: JFIPFIJPIXVYQF-UHFFFAOYSA-N
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Description

“[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride” is a chemical compound . It is a derivative of oxadiazole, a heterocyclic compound that consists of a five-membered ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .


Synthesis Analysis

Oxadiazole derivatives are synthesized from furan by replacing two methylene groups with two nitrogen atoms . The aromaticity of the furan ring is reduced to such an extent that it shows conjugated diene character . Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine .


Molecular Structure Analysis

The IR spectrum of a similar compound shows various peaks corresponding to different functional groups . The 1H NMR spectrum also provides information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

Oxadiazoles have been widely studied due to their broad range of chemical and biological properties . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Synthesis Methods and Applications

  • A novel and convenient synthetic method for the production of [1,2,4]triazolo[4,3-a]pyrazin-3-amines was developed, involving the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives, which can be applied to synthesize various halogenated pyrazines including 1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride (Li et al., 2019).

Chemical Properties and Reactions

  • A series of new N- and S-substituted 1,3,4-oxadiazole derivatives were synthesized, illustrating the potential for creating diverse chemical structures incorporating 1,2,4-oxadiazole rings, similar to the one present in 1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride (El‐Sayed et al., 2008).

Biological and Medicinal Applications

  • Novel 1,2,4-oxadiazole-pyranopyridine/chromene hybrids were synthesized and screened against Mycobacterium tuberculosis, demonstrating the potential antimycobacterial activity of compounds structurally related to 1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride (Kumar et al., 2011).
  • Compounds structurally related to 1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride demonstrated low tuberculostatic activity in vitro, suggesting potential applications in antimicrobial research (Gobis et al., 2006).

Advanced Materials and Engineering Applications

  • The synthesis of a bi-heterocyclic skeleton with high heat of detonation was achieved, indicating the potential of pyrazinyl-substituted azole derivatives, such as 1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride, in the development of energetic materials (Cao et al., 2020).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the hazard statements . Precautionary measures include avoiding eye contact and ingestion .

properties

IUPAC Name

1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O.2ClH/c13-12(4-2-1-3-5-12)11-16-10(17-18-11)9-8-14-6-7-15-9;;/h6-8H,1-5,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPFIJPIXVYQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 2
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 4
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride

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